molecular formula C12H13NO B2905229 3-Oxo-2-phenylhexanenitrile CAS No. 105909-68-0

3-Oxo-2-phenylhexanenitrile

Cat. No.: B2905229
CAS No.: 105909-68-0
M. Wt: 187.242
InChI Key: WOWZLACRYYWSFE-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylhexanenitrile: is an organic compound with the molecular formula C12H13NO . It is characterized by a phenyl group attached to a hexanenitrile backbone with a ketone functional group at the third carbon position. This compound is often used in organic synthesis and research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-phenylhexanenitrile typically involves the reaction of a phenyl-substituted ketone with a nitrile compound under controlled conditions. One common method is the Friedel-Crafts acylation

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the compound, often using catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Oxo-2-phenylhexanenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to amides or other functional groups using reagents like ammonia or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and other derivatives.

Scientific Research Applications

Chemistry: 3-Oxo-2-phenylhexanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical transformations.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and nitriles. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new products and processes.

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenylhexanenitrile involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the ketone group undergoes nucleophilic attack by hydride ions, leading to the formation of an alcohol. In substitution reactions, the nitrile group can be attacked by nucleophiles, resulting in the formation of amides or other derivatives.

Comparison with Similar Compounds

    2-Phenylacetonitrile: Similar structure but lacks the ketone group.

    3-Oxo-2-phenylbutanenitrile: Shorter carbon chain but similar functional groups.

    Benzyl cyanide: Contains a phenyl group and a nitrile group but lacks the ketone functionality.

Uniqueness: 3-Oxo-2-phenylhexanenitrile is unique due to the presence of both a ketone and a nitrile group on a phenyl-substituted hexane backbone. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-oxo-2-phenylhexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-6-12(14)11(9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWZLACRYYWSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105909-68-0
Record name 3-oxo-2-phenylhexanenitrile
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